6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
Description
6-Methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline is a heterocyclic compound that belongs to the furoquinoline family This compound is characterized by a fused ring system that includes a furan ring and a quinoline moiety
Properties
IUPAC Name |
6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8-7-11-9(2)15-13-10(14(11)17-8)5-4-6-12(13)16-3/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPYLXKRBJRNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N=C3C(=C2O1)C=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline can be achieved through various synthetic routes. One common method involves the thermal cyclization of ethyl α-(2-chloro-2-propenyl)-β-arylaminocrotonates in mineral oil. This reaction typically occurs at elevated temperatures, around 250°C, and results in the formation of the desired furoquinoline compound .
Another approach involves the reaction of ethyl 2-acetyl-4-chloro-4-pentenoate with substituted anilines, followed by cyclization under similar thermal conditions. This method also yields 2,4-dimethylfuro[3,2-c]quinolines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process would likely be optimized for higher yields and purity, utilizing advanced equipment and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline moiety, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
6-Methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the development of new materials with specific chemical properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyfuro[2,3-b]quinoline: Another furoquinoline derivative with a methoxy group, but differing in the position of the furan ring fusion.
8-Methoxydictamnine: A furoquinoline alkaloid with methoxy groups at different positions.
7,8-Dimethoxydictamnine: A similar compound with two methoxy groups, providing different chemical properties.
Uniqueness
6-Methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline is unique due to its specific substitution pattern and fused ring system
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
